molecular formula C8H5BrClN B2738118 2-(2-Bromo-6-chlorophenyl)acetonitrile CAS No. 76574-39-5

2-(2-Bromo-6-chlorophenyl)acetonitrile

Cat. No. B2738118
CAS RN: 76574-39-5
M. Wt: 230.49
InChI Key: KEEAMGRPGIYUKK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)acetonitrile is a chemical compound with the CAS Number: 76574-39-5 . It has a molecular weight of 230.49 and its linear formula is C8H5BrClN .


Molecular Structure Analysis

The InChI code for 2-(2-Bromo-6-chlorophenyl)acetonitrile is InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(2-Bromo-6-chlorophenyl)acetonitrile is a solid at room temperature . The compound’s water solubility is 0.0849 mg/ml , indicating it is soluble . It has a lipophilicity Log Po/w (iLOGP) of 2.05 , suggesting it has moderate lipophilicity.

Scientific Research Applications

Organic Synthesis

  • Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Cyanomethylation

  • Summary of Application : The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .
  • Methods of Application : Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63%. Substituting benzyl alcohol with an electron-withdrawing group yields a lower-yielding amide .
  • Results or Outcomes : This method provides a new pathway for the synthesis of amides .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEAMGRPGIYUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-chlorophenyl)acetonitrile

Synthesis routes and methods

Procedure details

A solution of 31.3 g of the crude 6-chloro-alpha,2-dibromotoluene in 100 ml of warm ethanol is treated with a solution of 6.7 g of potassium cyanide in 10 ml of water and the mixture is heated at reflux for 4 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the resulting precipitate. Recrystallization of this solid from aqueous ethanol then gives 12.4 g of 2-bromo-6-chlorophenylacetonitrile, mp 82°-84° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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